Einecs 275-466-3

Description

Contextual Significance within Quaternary Ammonium (B1175870) Chemistry

Within the broad class of Quaternary Ammonium Compounds (QACs), (Carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium Hydroxide (B78521) holds a distinct position due to its amphoteric nature. Unlike many conventional QACs which are permanently cationic, this compound's charge is pH-dependent. researchgate.net It behaves as a cationic surfactant in acidic conditions and as an anionic surfactant in alkaline conditions. researchgate.net This dual functionality contributes to its excellent compatibility with cationic, anionic, and nonionic surfactants, making it a versatile ingredient in complex formulations. scientific.netresearchgate.net Its properties stand in contrast to the more traditional QACs developed primarily for their biocidal activity. proquimia.com

Scope of Academic Inquiry into the Designated Compound

Academic research on (Carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium Hydroxide, often referred to in literature as Lauramidopropyl Betaine (B1666868) (LAB), has focused on its performance characteristics and its use as a foundational molecule for the synthesis of new, enhanced surfactants. scientific.netscientific.netresearchgate.net Studies have investigated its surface activity, including its critical micelle concentration and foaming ability. researchgate.net A significant area of inquiry involves chemically modifying LAB to create derivatives with improved properties for specific industrial applications. scientific.netscientific.net For instance, research has been conducted on introducing new functional groups, such as hydroxymethyl, to the LAB molecule and evaluating the impact on properties like temperature, methanol (B129727), and salt resistance. scientific.netresearchgate.net

Historical Development of Related Chemical Classifications and Regulations

The broader class of Quaternary Ammonium Compounds (QACs) has a history stretching back to the early 20th century. Their development is often categorized into "generations," starting with the discovery of their biocidal properties. proquimia.com

First Generation (1935): Alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), developed by Domagk, marked the initial generation. proquimia.com

Second Generation: This generation saw the introduction of compounds like alkyl dimethyl ethylbenzyl ammonium chloride (ADEBAC). proquimia.com

Third Generation (1955): Combinations of first and second-generation QACs were developed to improve biocidal activity and reduce toxicity. proquimia.com

Fourth Generation (1965): The development of dialkyl dimethyl ammonium chloride (DDAC) offered better performance in the presence of organic soil and hard water. proquimia.com

Fifth Generation: These are mixtures of fourth-generation compounds with first-generation compounds (DDAC and ADBAC) to achieve a broader spectrum of antimicrobial action. proquimia.com

The regulation of chemicals in Europe, including QACs, has evolved significantly. The European Inventory of Existing Commercial Chemical Substances (EINECS) was created to list all substances on the market between 1971 and 1981. More recently, the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the Classification, Labelling and Packaging (CLP) regulation have established a comprehensive framework for managing chemical substances to protect human health and the environment. etuc.orgisprambiente.gov.it These regulations require manufacturers and importers to provide data on the properties and uses of their substances. etuc.org For QACs used in applications like disinfectants, specific regulations such as the Biocidal Products Regulation (EU) 528/2012 and regulations on maximum residue limits (MRLs) in food apply. proquimia.comeurofins.de

Research Objectives and Methodological Framework

The primary research objectives for studying amphoteric surfactants like (Carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium Hydroxide revolve around characterizing their physicochemical properties and enhancing their performance for specific applications. A common methodological framework involves:

Synthesis and Modification: Researchers synthesize new surfactant derivatives using the target compound as a starting material. For example, new surfactants have been synthesized by reacting Lauramidopropyl Betaine with formaldehyde (B43269) at different molar ratios. scientific.netscientific.netresearchgate.net

Structural Characterization: The chemical structures of the newly synthesized compounds are confirmed using analytical techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Performance Evaluation: A battery of tests is conducted to assess the surface-active properties. This includes measuring surface tension to determine the critical micelle concentration (CMC), and evaluating foaming ability, high-temperature resistance, and resistance to methanol and salt. scientific.netresearchgate.net

Analytical Determination: Methodologies for the detection and quantification of amphoteric surfactants in various products have been developed. High-performance liquid chromatography (HPLC) and liquid chromatography/mass spectrometry (LC/MS) are powerful tools for separating and identifying individual surfactants in complex mixtures, such as those found in shampoos and detergents. researchgate.net Capillary electrophoresis (CE) with indirect UV detection is another method used for the rapid and simultaneous determination of various amphoteric surfactants. nih.gov

The following table summarizes findings from a study where Lauramidopropyl Betaine (referred to as R0) was modified with formaldehyde to create new surfactants (R1, R2, R3, R4, corresponding to 1:1, 1:2, 1:3, and 1:4 molar ratios of LAB to formaldehyde). The study aimed to improve certain performance characteristics.

| Property Assessed | Observation |

| High-Temperature Resistance | R2 demonstrated better performance below 50 °C, while the original R0 showed better resistance above 50 °C. scientific.netresearchgate.net |

| Methanol Resistance | The derivative R4 exhibited superior methanol resistance at 10% and 20% methanol concentrations. scientific.netresearchgate.net |

| Salt Resistance | The original Lauramidopropyl Betaine (R0) performed better in terms of salt resistance. scientific.netresearchgate.net |

These findings indicate that the introduction of methylol groups can enhance specific properties of the surfactant, although sometimes at the expense of others, highlighting the targeted nature of such academic inquiries. scientific.netresearchgate.net

Properties

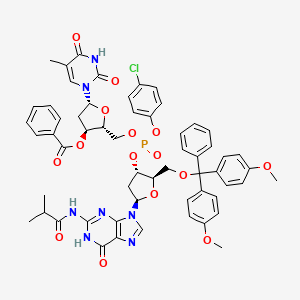

CAS No. |

71459-57-9 |

|---|---|

Molecular Formula |

C58H57ClN7O15P |

Molecular Weight |

1158.5 g/mol |

IUPAC Name |

[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-(4-chlorophenoxy)phosphoryl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C58H57ClN7O15P/c1-34(2)52(67)62-56-61-51-50(54(69)63-56)60-33-66(51)49-29-45(46(77-49)31-75-58(37-14-10-7-11-15-37,38-16-22-41(73-4)23-17-38)39-18-24-42(74-5)25-19-39)81-82(72,80-43-26-20-40(59)21-27-43)76-32-47-44(79-55(70)36-12-8-6-9-13-36)28-48(78-47)65-30-35(3)53(68)64-57(65)71/h6-27,30,33-34,44-49H,28-29,31-32H2,1-5H3,(H,64,68,71)(H2,61,62,63,67,69)/t44-,45-,46+,47+,48+,49+,82?/m0/s1 |

InChI Key |

FNBPOQKGKNKUSF-WFBJSKESSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O[C@H]3C[C@@H](O[C@@H]3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=C(C=C9)Cl)OC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(OC3CC(OC3COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N7C=NC8=C7N=C(NC8=O)NC(=O)C(C)C)OC9=CC=C(C=C9)Cl)OC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Pathways and Structural Modification of Quaternary Ammonium Compounds

General Principles of Quaternization for Ammonium (B1175870) Compounds

The most fundamental and widely used method for synthesizing QACs is the alkylation of tertiary amines, a reaction often referred to as the Menshutkin reaction. wikipedia.orgntnu.no This process follows a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism: The synthesis involves a tertiary amine (R₃N) reacting with an alkyl halide (R'X). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the alkyl halide. This forms a new carbon-nitrogen bond and displaces the halide ion, which becomes the counter-ion to the newly formed quaternary ammonium cation. ntnu.no

General Reaction: R₃N + R'X → [R₃NR']⁺X⁻

Factors influencing the rate and success of quaternization include:

Alkyl Halide Reactivity: The reactivity of the alkylating agent follows the order RI > RBr > RCl, consistent with the leaving group ability of the halide. mdpi.com

Solvent: The choice of solvent can significantly impact reaction rates.

Temperature and Pressure: These parameters are controlled to optimize reaction conditions. ntnu.no

Steric Hindrance: Increased steric bulk on either the tertiary amine or the alkyl halide can slow down the SN2 reaction.

The process can be used to produce QACs with different alkyl groups, which is crucial for creating surfactants where one alkyl chain is significantly longer than the others. wikipedia.orgquora.com

Specific Synthetic Methodologies for (Carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium Hydroxide (B78521) Analogues

(Carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide, known as Lauramidopropyl Betaine (B1666868), is a zwitterionic QAC, meaning it contains both a positive and a negative charge on the same molecule. nih.govbocsci.com Its synthesis is typically a multi-step process.

Typical Synthetic Route:

Amidation: The synthesis often begins with the reaction of a fatty acid, such as lauric acid (dodecanoic acid), with an aminopropylamine derivative, like 3-(dimethylamino)-1-propylamine (DMAPA). This condensation reaction forms an amide linkage, resulting in a tertiary amine intermediate, lauramidopropyl dimethylamine.

Quaternization: The tertiary amine intermediate is then quaternized. For betaines, this is achieved using a reagent that introduces the carboxylate group. A common reagent for this step is sodium monochloroacetate. The tertiary amine attacks the chloroacetate, displacing the chloride ion and forming the final zwitterionic product.

The hydroxide form specified in the name, [(Carboxymethyl)dimethyl-3-[(1-oxododecyl)amino]propylammonium hydroxide], refers to the inner salt structure where the positive quaternary ammonium center is balanced by the negative carboxylate group, with a hydroxide ion potentially present depending on the pH of the solution. nih.gov

Derivatization Strategies for Tailored Properties

The properties of QACs can be precisely tailored through derivatization, which involves modifying their molecular structure. The balance between hydrophilicity (from the charged headgroup) and lipophilicity (from the alkyl chains) is a key determinant of their function. mdpi.com

Key Derivatization Strategies:

Varying Alkyl Chain Length: The length of the alkyl chains significantly impacts properties like antimicrobial activity and surfactant behavior. For many applications, a C12 to C16 chain length provides an optimal balance.

Introducing Functional Groups: Incorporating groups like esters, amides, or hydroxyls can modify a QAC's properties. For instance, ester-containing QACs have been designed to be more environmentally degradable. rsc.org The amide linkage in some QACs can enhance water solubility by forming hydrogen bonds with water molecules. acs.org

Anion Exchange: While many QACs are synthesized as halides (chloride or bromide), the anion can be exchanged for others. For example, converting a quaternary ammonium bromide to a hydroxide can be achieved using an ion-exchange resin. google.com This allows for the creation of QACs with different counter-ions (e.g., carbonate, carboxylate) to suit specific applications. mdpi.comgoogle.com

Polymerization: QAC monomers can be polymerized to create antimicrobial polymers. This strategy immobilizes the cationic charge, which can reduce toxicity while retaining biocidal activity. taylorandfrancis.com

| Derivatization Strategy | Targeted Property | Example Application |

| Altering Alkyl Chain Length | Modify Hydrophobicity, Antimicrobial Efficacy | Optimizing disinfectants and surfactants |

| Anion Exchange | Change Solubility, Reactivity | Creating QAC hydroxides for use as bases google.com |

| Introducing Functional Groups | Enhance Biodegradability, Solubility | Designing "green" surfactants with ester links rsc.org |

| Polymerization | Reduce Leaching and Toxicity | Development of non-fouling antimicrobial surfaces taylorandfrancis.com |

Catalytic Approaches in Quaternary Ammonium Compound Synthesis

While the Menshutkin reaction is often performed without a catalyst, certain synthetic routes for QACs benefit from or are defined by catalysis.

Phase Transfer Catalysis (PTC): QACs themselves are widely used as phase transfer catalysts. wikipedia.org They facilitate reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase) by carrying a reactant from one phase to the other.

Epoxide Ring-Opening: An alternative route to certain QACs involves reacting a tertiary amine with an epoxide. This reaction can be catalyzed by the QAC product itself or by adding a separate QAC catalyst. google.com This method is useful for producing QACs with hydroxyl groups.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of QACs. This technique can dramatically reduce reaction times from hours to minutes and increase yields compared to conventional heating methods. google.comnih.gov

Ultrasound-Assisted Synthesis: Similar to microwaves, ultrasound irradiation is another energy-efficient "green" method that can enhance reaction rates and yields in QAC synthesis. nih.gov

Green Chemistry Considerations in Synthetic Routes

Traditional QAC synthesis often involves toxic reagents and solvents. Modern approaches increasingly focus on aligning with the principles of green chemistry.

Alternative Alkylating Agents: Dimethyl carbonate (DMC) is promoted as a green alternative to toxic methyl halides and dimethyl sulfate. acs.org Reactions with DMC are more atom-efficient and produce non-toxic byproducts like methanol (B129727) and carbon dioxide. acs.org

Solvent-Free Reactions: Performing reactions without a solvent, for instance by grinding solid reactants together, minimizes waste. The synthesis of quaternary ammonium tribromides has been achieved using a solvent-free reaction with potassium permanganate. tandfonline.com

Use of Water as a Solvent: Utilizing water as a reaction solvent reduces the reliance on volatile and often hazardous organic solvents, preventing environmental pollution. google.com

Recyclable Catalysts/Media: Quaternary ammonium salts themselves have been used as recyclable reaction media for other syntheses, demonstrating their potential in sustainable chemical processes. organic-chemistry.org

Designing for Degradability: A key green chemistry principle is designing products that degrade after use. Researchers are developing new QACs that incorporate hydrolyzable bonds, such as ester linkages, into their structure. rsc.org This allows them to break down into less harmful substances in the environment, mitigating long-term ecological risks associated with the persistence of traditional QACs. rsc.org

| Green Chemistry Approach | Advantage | Example |

| Alternative Reagents | Reduced toxicity and waste | Using dimethyl carbonate instead of methyl halides acs.org |

| Alternative Energy Sources | Faster reactions, lower energy use | Microwave and ultrasound-assisted synthesis nih.gov |

| Solvent-Free Conditions | Elimination of solvent waste | Grinding solid reactants together tandfonline.com |

| Designing for Degradability | Reduced environmental persistence | Incorporating ester bonds into the QAC structure rsc.org |

Chemical Reactivity and Mechanistic Studies of Quaternary Ammonium Compounds

Reaction Kinetics and Thermodynamic Profiles

Specific kinetic data, such as rate constants and activation energies for reactions involving Einecs 275-466-3, are not documented in peer-reviewed literature. However, the kinetics of QAC reactions can be generalized. For many QACs, degradation reactions at elevated temperatures can follow different mechanisms, including Hofmann elimination and nucleophilic substitution. scispace.com

The rate of these reactions is influenced by factors such as temperature, the nature of the solvent, and the steric and electronic properties of the substituents on the nitrogen atom. scispace.comresearchgate.net For some reactions involving a catalyst, the kinetics may appear to be zero-order if the catalyst surface becomes saturated with the reactant. libretexts.org This means the reaction rate becomes independent of the reactant concentration until the reactant is nearly depleted. libretexts.org

Table 1: General Factors Influencing QAC Reaction Kinetics

| Factor | Influence on Reactivity |

| Temperature | Higher temperatures generally increase reaction rates for degradation pathways like Hofmann elimination. scispace.com |

| Solvent Polarity | The polarity of the solvent can significantly influence the rate of QAC formation and degradation. scispace.com |

| Substituent Groups | The size (steric bulk) and electronic effects of groups attached to the nitrogen atom affect reactivity. researchgate.net |

| Anion Type | The nucleophilicity of the counter-ion can play a role in substitution reactions. scispace.com |

Degradation Mechanisms under Environmental Conditions

The environmental fate of QACs is primarily governed by biodegradation and sorption to solids like soil and sludge. nih.govnih.govresearchgate.net While many QACs are considered biodegradable under aerobic conditions, the process can be slow. rsc.org Sorption often occurs much faster than biodegradation, leading to the accumulation of these compounds in sediments and biosolids. nih.gov

The general aerobic biodegradation of QACs by microorganisms can proceed via several pathways, often initiated by the hydroxylation of an alkyl chain or a methyl group attached to the nitrogen atom. rsc.org For a compound like Einecs 275-466-3, which contains a benzyl (B1604629) group, degradation might be slower compared to simpler alkyl-substituted QACs. nih.gov

Two primary degradation mechanisms for QACs at higher temperatures or under specific chemical conditions are:

Hofmann Elimination : This pathway involves the attack of an anion on a β-hydrogen (a hydrogen atom on the second carbon from the nitrogen), leading to the formation of an alkene and a tertiary amine. scispace.comresearchgate.net

Nucleophilic Substitution (SN2) : In this mechanism, a nucleophile directly attacks a carbon atom attached to the nitrogen, displacing the tertiary amine as a leaving group. scispace.comresearchgate.netresearchgate.net

Interactions with Oxidative Species and Complex Media

In natural waters, QACs can undergo slow, indirect photodegradation mediated by reactive oxygen species such as hydroxyl radicals (OH•). nih.gov Half-lives for this process can range from days to months, indicating that it is not a rapid removal pathway. nih.gov

The cationic nature of QACs means they readily interact with negatively charged surfaces and molecules. solubilityofthings.com In environmental systems, this leads to strong binding with organic matter in soil, sediments, and wastewater sludge. nih.govresearchgate.net This sorption process significantly reduces the concentration of free QACs in the water column but increases their persistence in solid matrices. nih.gov

In industrial applications, such as the use of a related compound, dodecyl dimethyl-2-phenoxyethyl ammonium (B1175870) bromide, for solvent extraction, the QAC's interaction is highly dependent on pH, the presence of modifiers like n-pentanol, and the phase ratio between the aqueous and organic layers. researchgate.net

Polymerization Phenomena and Control Strategies

Literature specifically detailing the polymerization of Einecs 275-466-3 is unavailable. However, QACs are generally not used as monomers for polymerization themselves. Instead, they are widely incorporated into polymer structures to create anion-exchange membranes (AEMs). researchgate.net In these materials, the quaternary ammonium group is the functional site. researchgate.net A major challenge in this application is the chemical degradation of the QAC group in alkaline environments, which can occur via Hofmann elimination or nucleophilic attack by hydroxide (B78521) ions. researchgate.netresearchgate.net Strategies to control this degradation and improve stability include modifying the polymer backbone or using sterically hindered QAC groups to protect the reactive sites. researchgate.net

Reaction Pathways in Aqueous and Non-Aqueous Systems

The reaction pathways for QACs are highly dependent on the system.

In Aqueous Systems:

Hydrolysis: While generally stable, the compound may undergo hydrolysis under certain pH conditions. solubilityofthings.com

Biodegradation: As discussed, microorganisms in wastewater treatment plants and surface waters can degrade QACs, although the presence of a benzyl group can hinder this process. nih.govrsc.org Removal in wastewater treatment often exceeds 90%, primarily through a combination of biodegradation and strong sorption to sludge. researchgate.netrsc.org

Photodegradation: Slow degradation can occur via indirect photolysis involving naturally occurring photosensitizers. nih.govresearchgate.net

In Non-Aqueous Systems:

Solubility: The compound is expected to have good solubility in polar organic solvents like ethanol (B145695) and acetone (B3395972) due to its organic moieties, but limited solubility in water. solubilityofthings.com

Nucleophilic Substitution: In organic synthesis, the compound could act as an alkylating agent, where the benzyl or phenoxyethyl group is transferred to a nucleophile. vulcanchem.com It can also function as a phase-transfer catalyst, enhancing reaction rates between reactants in immiscible aqueous and organic phases. vulcanchem.com

Table 2: Summary of Compound Names

| EC Number | CAS Number | Chemical Name |

| Einecs 275-466-3 | 71288-43-0 | Benzyldimethyl(2-phenoxyethyl)ammonium 3,4-dichlorobenzenesulfonate |

| Einecs 208-702-0 | 538-71-6 | Domiphen Bromide ((Dodecyldimethyl-2-phenoxyethyl)ammonium bromide) |

| - | - | Dodecyl dimethyl-2-phenoxyethyl ammonium bromide |

| - | - | Benzalkonium Chloride (Alkyl Dimethyl Benzyl Ammonium Chloride) |

Advanced Applications in Materials Science and Engineering

Integration into Polymer Composites for Enhanced Functionality

There is no available research specifically detailing the integration of Einecs 275-466-3 into polymer composites. However, the broader field of materials science has seen the development of polymer composites functionalized with oligonucleotides or DNA to create advanced materials. nih.govfrontiersin.org In these applications, oligonucleotides are incorporated into polymer matrices, such as hydrogels, to act as responsive crosslinkers or to impart specific recognition capabilities. researchgate.netresearchgate.net For example, DNA-functionalized polymers can exhibit changes in their mechanical or optical properties in response to specific DNA sequences, making them useful for biosensors. researchgate.net These composites often leverage the unique molecular recognition properties of DNA to create stimuli-responsive materials. researchgate.netsigmaaldrich.com

Table 1: General Approaches for Oligonucleotide-Polymer Composites

| Integration Method | Resulting Functionality | Example Polymer Matrix |

|---|---|---|

| Covalent Grafting | Stimuli-responsive swelling, targeted binding | Hydrogels (e.g., polyacrylamide) |

| Physical Blending | Enhanced biocompatibility, specific cell adhesion | Biodegradable polymers (e.g., PLGA) beilstein-journals.org |

This table represents general findings in the field of oligonucleotide-polymer composites and does not refer to specific research on Einecs 275-466-3.

Surface Modification and Coating Technologies

Specific studies on the use of Einecs 275-466-3 for surface modification and coatings are not found in the available literature. Research in the broader field, however, demonstrates that oligonucleotides can be used to functionalize surfaces for various applications. walshmedicalmedia.com Oligonucleotide-RGD peptide conjugates, for instance, have been used for the surface modification of titanium implants to improve osteoblast adhesion. nih.govacs.org This is achieved by immobilizing oligonucleotides on a surface, which then act as anchors to bind complementary strands carrying bioactive molecules. This method allows for modular and self-organizing surface engineering. nih.govacs.org Similarly, gold nanoparticles are often functionalized with thiol-modified oligonucleotides to control their assembly into complex nanostructures. rsc.orgresearchgate.net

Role as Compatibilizers in Polymer Blends

There is no evidence to suggest that Einecs 275-466-3 is used as a compatibilizer in polymer blends. Compatibilizers are typically block or graft copolymers that enhance the interfacial adhesion between two immiscible polymer phases. nih.govresearchgate.netresearchgate.net While a patent exists for conjugates of an oligonucleotide and an electronic conductor polymer as a compatibilizer for polar resins and polyolefins, this represents a highly specialized and distinct application from the typical use of phosphoramidite (B1245037) precursors like Einecs 275-466-3. google.com

Development of Functional Membranes and Separative Materials

The use of Einecs 275-466-3 in the development of functional membranes or separative materials has not been documented. However, the separation and purification of oligonucleotides themselves is a critical process that utilizes specialized membranes. google.comacs.org For instance, ultrafiltration and nanofiltration membranes with negatively charged surfaces are used to concentrate and purify therapeutic oligonucleotides by repelling the polyanionic molecules while allowing smaller impurities to pass through. google.com Furthermore, research into DNA-functionalized materials includes the development of membranes where immobilized oligonucleotides can selectively capture complementary target molecules, suggesting a potential for highly specific separation technologies. mdpi.com

Novel Applications in Smart Materials and Nanotechnology

While Einecs 275-466-3 is a key component in synthesizing the building blocks of DNA nanotechnology, its direct application as a smart material itself is not reported. The field of DNA nanotechnology utilizes the predictable base-pairing of oligonucleotides to construct nanoscale structures and devices. acs.orgcaltech.eduwikipedia.org These DNA-based nanomaterials are inherently "smart" as their structure and function can be programmed through their sequence. mdpi.comnih.gov Applications include:

Stimuli-responsive hydrogels: Gels that swell or shrink in response to specific DNA sequences, pH, or temperature. researchgate.net

Drug delivery systems: Polymeric nanoparticles that carry oligonucleotide therapeutics. sigmaaldrich.comnews-medical.net

Nanoscale assembly: Using DNA strands as "smart glue" to organize nanoparticles into desired architectures. nih.gov

Molecular computing: Creating logic gates and circuits from DNA molecules. acs.org

The development of these smart materials relies on the availability of high-purity synthetic oligonucleotides, the production of which involves precursors like Einecs 275-466-3. sigmaaldrich.comnih.gov

Structure-Property Relationships in Material Design

There is no information available on the structure-property relationships of Einecs 275-466-3 in the context of material design. For this specific molecule, structure-property considerations are centered on its role in chemical synthesis, where factors like the stability of protecting groups and stereochemistry of the phosphate (B84403) linkage are critical for the efficient production of oligonucleotides.

In the broader context of DNA-based materials, structure-property relationships are fundamental. nih.gov The sequence of an oligonucleotide dictates its three-dimensional structure, which in turn determines the properties of the resulting material. oregonstate.eduresearchgate.net For example, the rigidity or flexibility of a DNA duplex, influenced by its base sequence, can affect the mechanical properties of a DNA-based hydrogel. nih.gov Similarly, the precise arrangement of DNA strands on a nanoparticle surface dictates the plasmonic and optical properties of the assembled superstructure. acs.org Machine learning models are now being used to predict these complex relationships and guide the design of new DNA-based materials with desired functions. oregonstate.eduresearchgate.net

Table 2: Mentioned Compound Names

| Compound Name | Systematic Name |

|---|---|

| Einecs 275-466-3 | 3'-O-Benzoyl-P-(4-chlorophenyl)thymidylyl-(5'→3')-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine |

| Poly(l-lysine) | Poly(l-lysine) |

| Poly(lactic acid) | Poly(lactic acid) |

Environmental Fate and Transformation Mechanisms of Quaternary Ammonium Compounds

Sorption Dynamics and Mobility in Environmental Matrices

The mobility of DDAC in the environment is significantly limited by its strong tendency to adsorb to solid materials such as soil and sediment. regulations.govregulations.gov As a cationic molecule, it binds readily to negatively charged particles like clays (B1170129) and organic matter. researchgate.netnih.gov This strong binding affinity means that DDAC is generally considered immobile in soil, which in turn reduces the likelihood of it leaching into groundwater. regulations.govpublications.gc.cagov.bc.ca

Research has quantified this sorption behavior using Freundlich adsorption coefficients (Kads), which demonstrate the compound's high affinity for various soil types. A batch equilibrium study found that DDAC was immobile across four different agricultural soils, with its tendency to bind increasing with the soil's clay and organic carbon content. regulations.govregulations.govgov.bc.ca The high organic carbon partition coefficient (KOC) values, reported to be greater than 400,000, further confirm its low mobility potential. publications.gc.ca

Table 1: Sorption Coefficients (Kads) of DDAC in Various Soil Types

| Soil Type | Freundlich Kads | Organic Carbon (%) | Reference |

|---|---|---|---|

| Sand | 1,095 | 0.25 | regulations.govregulations.gov |

| Sandy Loam | 8,179 | 0.90 | regulations.govregulations.gov |

| Silty Clay Loam | 32,791 | 2.05 | regulations.gov |

Biodegradation Pathways and Microbial Metabolism

The biodegradation of DDAC is a complex process with variable outcomes depending on environmental conditions and microbial populations. regulations.gov Some studies classify DDAC as readily biodegradable under specific test conditions. europa.eu For instance, in a Closed Bottle test (OECD 301D), DDAC achieved 67-72% biodegradation within 28 days. europa.eu An activated sludge die-away test also showed over 90% degradation based on CO2 evolution. researchgate.net

However, other studies report that DDAC is highly persistent, particularly in soil and aquatic sediments, with very long degradation half-lives. regulations.govpublications.gc.capublications.gc.ca For example, the aerobic soil metabolism half-life has been calculated at 1,048 days, while aerobic and anaerobic aquatic half-lives have been estimated at 8,365 and 6,218 days, respectively. regulations.govpublications.gc.ca This variability is influenced by factors like the concentration of the chemical, the length of its alkyl chains, and the presence and acclimatization of specific microbial communities. regulations.govgov.bc.ca

The primary biodegradation pathway for DDAC involves an N-dealkylation process. researchgate.net Microorganisms, such as Pseudomonas fluorescens, can utilize DDAC as a carbon source. researchgate.netasm.org The degradation begins with the cleavage of a carbon-nitrogen bond, which removes one of the decyl chains to form decyldimethylamine. europa.euresearchgate.net This intermediate is then further dealkylated to produce dimethylamine. europa.euresearchgate.net The resulting decanal (B1670006) or decanoic acid can then enter standard metabolic pathways like β-oxidation. europa.eu

Distribution and Accumulation in Environmental Compartments

Due to its high sorption affinity, DDAC released into aquatic environments is expected to partition rapidly from the water column to suspended solids and bottom sediments, where it can persist. researchgate.netpublications.gc.ca This strong binding behavior limits its distribution in the aqueous phase but leads to its accumulation in sediment. nih.govpublications.gc.ca Its low mobility in soil means it is unlikely to move through the soil profile and contaminate groundwater. publications.gc.cagov.bc.ca Given its low vapor pressure, volatilization into the atmosphere is not considered a significant fate process. nih.govpublications.gc.ca

The potential for DDAC to bioaccumulate in organisms is considered low. researchgate.netregulations.gov A bioconcentration study using bluegill sunfish determined that while the compound is taken up, it reaches a steady state quickly and is eliminated rapidly once the fish are returned to clean water, with a depuration half-life of 7 to 14 days. regulations.govgov.bc.ca The bioconcentration factor (BCF) for the whole body was found to be 81, suggesting a moderate potential for bioconcentration but not significant bioaccumulation. publications.gc.canih.gov

Table 3: Bioconcentration Factors (BCF) for DDAC in Bluegill Sunfish

| Fish Tissue | Mean Steady-State BCF | Reference |

|---|---|---|

| Edible | 38x | regulations.govgov.bc.ca |

| Non-edible | 140x | regulations.gov |

Bioavailability and Environmental Transport Modeling

The environmental risk of DDAC is closely tied to its bioavailability, which is significantly reduced by its strong sorption to environmental matrices. nih.govlyellcollection.org In aquatic systems, the fraction of DDAC that is bound to sediment and suspended solids is less available to cause effects on water-column organisms. nih.gov The bioavailability and subsequent biodegradation can also be influenced by the age of the contamination and the composition of the soil organic matter. lyellcollection.org

Environmental fate models are used to predict the distribution of chemicals like DDAC. up.ptmdpi.com These models typically take the form of mass balance equations that divide the environment into compartments (e.g., water, soil, sediment, air) and quantify the transfer and transformation processes occurring within and between them. up.pt For DDAC, a key input parameter for such a model would be its high sorption coefficient, which would predict its accumulation in soil and sediment and its low potential for transport into groundwater or the atmosphere. regulations.govregulations.gov The primary route of dissipation is considered to be sorption to sediment and biosolids in wastewater treatment plants. regulations.gov

Advanced Analytical Methodologies for Quaternary Ammonium Compound Characterization

Chromatographic Techniques (e.g., LC-MS/MS, HPLC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the analysis of QACs in intricate samples like environmental and biological matrices. researchgate.netmeasurlabs.com This technique offers superior sensitivity and selectivity, allowing for the detection and quantification of individual QACs even when they are part of a complex mixture. nih.govacs.org

High-performance liquid chromatography (HPLC) systems are essential for separating QACs from other components in a sample before they enter the mass spectrometer. measurlabs.com The separation is often challenging due to the structural similarity among different QACs. plos.org Reversed-phase columns, particularly C18 and C8, are commonly employed for the separation of various QACs, including benzalkoniums (BACs), dialkyldimethylammonium compounds (DDACs), and alkyltrimethylammonium compounds (ATMACs). researchgate.netnih.gov To overcome issues with poor retention and peak shape, a gradient elution is typically used, with mobile phases often consisting of acetonitrile (B52724) or methanol (B129727) and water, amended with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic performance. researchgate.netekb.eg For particularly challenging separations, such as those involving the highly polar herbicides paraquat (B189505) and diquat, mixed-mode or hydrophilic interaction liquid chromatography (HILIC) columns may be utilized. nih.gov

The mass spectrometer serves as a highly selective and sensitive detector. measurlabs.com Electrospray ionization (ESI) is the most common ionization technique for QACs, as they are already charged in solution, making them particularly amenable to this method. nih.gov Analysis is typically performed in the positive ion mode. researchgate.net Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM), which is crucial for differentiating various QAC homologues that may be difficult to separate chromatographically. plos.org This targeted approach allows for the unequivocal identification and quantification of a predefined list of analytes. researchgate.net

| Parameter | Typical Conditions for QAC Analysis | Source(s) |

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | plos.orgekb.egplos.org |

| Column | Reversed-phase (e.g., C18, C8), Mixed-mode | oup.comresearchgate.netnih.gov |

| Mobile Phase | A: Water with 0.1% Formic Acid / 10mM Ammonium Formate B: Acetonitrile or Methanol with 0.1% Formic Acid | researchgate.netekb.egasoex.cl |

| Elution | Gradient | researchgate.netekb.eg |

| Ionization | Electrospray Ionization (ESI), Positive Mode | oup.comasoex.cl |

| Detection | Tandem Mass Spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) | plos.org |

Spectroscopic Approaches for Structural Elucidation (e.g., IR, NMR, UV-Vis for functional groups)

While chromatographic methods excel at separation and quantification, spectroscopic techniques are indispensable for the fundamental structural elucidation of compounds like Domiphen bromide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules. However, identifying quaternary ammonium cations using NMR can be challenging. nih.gov In ¹H NMR spectra, the absence of a proton directly on the nitrogen atom means that the quaternary group itself is not directly observed. Its presence is inferred from the chemical shifts of adjacent protons on the alkyl or aryl groups. nih.govmdpi.com For instance, the protons on the carbons alpha to the positively charged nitrogen will be deshielded and appear at a characteristic downfield shift. Long-range ¹⁴N-¹H coupling can sometimes provide weak signals, but these are often inconclusive or not detected due to low intensity. nih.gov ¹³C NMR provides complementary information, showing the signals for all unique carbon environments in the molecule. mdpi.comnzqa.govt.nz

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of a QAC like Domiphen bromide, characteristic absorption bands would be observed. These include C-H stretching vibrations from the long alkyl chain and the aromatic ring, C=C stretching from the aromatic ring, and C-O stretching from the ether linkage. mdpi.com The intensity of the aliphatic C-H absorption bands typically increases with the length of the N-alkyl chain. mdpi.com

UV-Vis spectroscopy provides information about conjugated systems within a molecule. For Domiphen bromide, the phenoxy group contains a chromophore that absorbs ultraviolet light. While not sufficient for complete structural identification on its own, a UV-Vis spectrum can confirm the presence of the aromatic portion of the molecule and is often used for quantitative analysis in simpler mixtures or for method validation. cabidigitallibrary.org

Sample Preparation and Extraction Protocols for Environmental and Material Matrices

The analysis of QACs in complex environmental and material matrices requires robust sample preparation to isolate the analytes from interfering substances. The choice of extraction method depends heavily on the matrix type (e.g., soil, sludge, water, biological tissues) and the specific QACs of interest. bmuv.deupertis.ac.id

A common challenge in QAC analysis is their tendency to adsorb to surfaces, including glassware and the sample matrix itself, which can lead to low recovery rates. nih.gov To mitigate this, glassware is sometimes pre-treated with QACs to block active adsorption sites. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating QACs from liquid samples like water, serum, and urine. nih.gov Weak cation-exchange (WCX) cartridges are particularly effective, as they leverage the permanent positive charge of the QACs for selective retention. nih.gov The protocol generally involves loading the sample onto the conditioned cartridge, washing away interferences, and then eluting the target QACs with a solvent mixture, often an acidified organic solvent. plos.orgplos.org

Ultrasonic Extraction (USE) is frequently employed for solid samples such as soil, sediment, and sewage sludge. plos.orgplos.org This method uses high-frequency sound waves to enhance the extraction of analytes from the sample into a solvent. Acidified methanol or acetonitrile are common extraction solvents. nih.govplos.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is an extraction method originally developed for pesticide residue analysis in food but has been successfully adapted for QACs. tandfonline.comaesan.gob.esresearchgate.net The procedure typically involves an initial extraction with an organic solvent like acetonitrile, followed by the addition of salts to induce phase separation and remove water and some interferences. ekb.egaesan.gob.es This method is valued for its speed and simplicity. tandfonline.com

| Matrix | Extraction Technique | Key Protocol Steps | Source(s) |

| Human Serum/Urine | Solid-Phase Extraction (SPE) | Use of weak cation-exchange (WCX) cartridges for selective retention and elution. | nih.gov |

| Soil/Sewage Sludge | Ultrasonic Extraction (USE) | Ultrasonic extraction with acidified acetonitrile or methanol, often followed by an SPE cleanup step. | plos.orgplos.org |

| Estuarine Sediments | Ultrasonic Extraction (USE) | Three-time ultrasonic extraction with acidic (1 M HCl) methanol at elevated temperature (60°C). | nih.gov |

| Food Products (e.g., dairy, produce) | QuEChERS or Solvent Extraction | Homogenized sample is extracted with acetonitrile, followed by centrifugation. No further cleanup may be needed for LC-MS/MS. | researchgate.netasoex.claesan.gob.es |

Method Validation and Quality Assurance in Quantitative Analysis

To ensure that an analytical method is fit for its intended purpose, it must undergo rigorous validation. eurachem.orgacs.org Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the quantitative analysis of QACs in the specified matrix. inab.ie Key performance characteristics are evaluated according to international guidelines. tandfonline.comeurachem.org

Linearity: This establishes the concentration range over which the instrument's response is directly proportional to the analyte concentration. It is confirmed by analyzing a series of calibration standards and demonstrating a high correlation coefficient (R²), typically ≥0.99. ekb.egtandfonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. cabidigitallibrary.orgtandfonline.com For modern LC-MS/MS methods, LOQs for QACs can be in the low µg/kg or ng/mL range. plos.orgnih.gov

Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed through recovery experiments, where a blank matrix is spiked with a known amount of the analyte and analyzed. Recoveries are typically expected to be within a range of 70-120%. nih.govekb.egtandfonline.com

Precision: This measures the degree of agreement among a series of measurements from the same sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision or reproducibility (inter-day precision). nih.gov Results are expressed as the relative standard deviation (RSD) or coefficient of variation (CV), which should generally be below 20%. nih.govekb.eg

Selectivity/Specificity: This is the method's ability to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, selectivity is ensured by the unique combination of chromatographic retention time and specific mass transitions. cabidigitallibrary.orgresearchgate.net

Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte in the ESI source, affecting accuracy. These effects are evaluated by comparing the response of an analyte in a matrix extract to its response in a pure solvent. The use of isotopically labeled internal standards is the most effective way to compensate for matrix effects. nih.gov

| Validation Parameter | Typical Acceptance Criteria for QAC Analysis | Source(s) |

| Linearity (R²) | ≥ 0.99 | ekb.egtandfonline.com |

| Recovery (%) | 70 - 120% | nih.govekb.egtandfonline.com |

| Precision (RSD/CV %) | < 20% | nih.govekb.eg |

| LOQ | 0.1 - 35 µg/kg (solid matrices); 0.006 - 1.40 ng/mL (liquid matrices) | plos.orgnih.gov |

| Matrix Effects (%) | -27% to 15.4% (compensated by internal standards) | nih.gov |

Emerging Techniques in Quaternary Ammonium Compound Detection

While LC-MS/MS is a well-established tool, research continues to advance the field of QAC analysis, focusing on improving the detection of unknown compounds and enhancing analytical throughput and confidence. acs.org

High-Resolution Mass Spectrometry (HRMS) , using technologies like Time-of-Flight (ToF) or Orbitrap, provides highly accurate mass measurements. nih.govnih.gov This capability allows for the determination of the elemental formula of an unknown compound, which is a powerful tool for identifying novel QACs, their metabolites, or transformation products in environmental and biological samples without the need for authentic reference standards. nih.govnih.gov The exceptionally high positive mass defects characteristic of alkylammonium ions can be used as a diagnostic tool to easily discriminate this class of compounds in complex mixtures. nih.govnih.gov

Ion Mobility-Mass Spectrometry (IM-MS) is an emerging technique that adds another dimension of separation. washington.eduresearchgate.net In addition to separation by chromatography and mass-to-charge ratio, ion mobility separates ions based on their size, shape, and charge (their collisional cross-section, or CCS). washington.edu This can help to separate isomeric QACs that are difficult to resolve by chromatography alone and provides an additional point of identification, increasing confidence in compound annotation, especially in non-targeted screening studies. washington.eduresearchgate.net

Other emerging approaches include the development of novel derivatization agents and fluorescent probes to tag QACs, enabling their detection by other methods like fluorescence spectrometry. google.com These techniques aim to provide alternative or complementary methods for QAC detection, particularly for specific applications or when advanced mass spectrometry equipment is not available. google.com

Computational and Theoretical Investigations of Quaternary Ammonium Compound Chemistry

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of quaternary ammonium (B1175870) compounds (QACs) like DTSACl at the atomic level. These simulations provide insights into their interactions with surfaces, solvents, and other molecules, which are crucial for their applications as antimicrobial agents and surface modifiers.

Researchers have employed MD simulations to study the interfacial properties of binary mixtures of betaine (B1666868) and anionic surfactants at a decane-water interface. researchgate.net While not directly studying DTSACl, these studies on structurally similar amphiphilic molecules reveal key principles of their intermolecular interactions. The simulations explore mass density profiles, interfacial thickness, and molecular orientation, which are all influenced by the hydrophobic and hydrophilic parts of the molecules. researchgate.net For a molecule like DTSACl, with its long octadecyl chain and charged ammonium head group, MD simulations can elucidate how it orients itself at interfaces, a critical aspect of its function. rsc.org

Simulations have shown that the presence of a benzene (B151609) ring on an alkyl chain can affect the distribution of the tail chain. researchgate.net This is relevant to understanding how different QAC structures might behave. The synergistic effects between different types of surfactants can also be predicted from molecular interactions, which is important for formulating effective antimicrobial or cleaning solutions. researchgate.net

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are used to investigate the electronic structure and reactivity of molecules, providing a fundamental understanding of their chemical behavior. acs.org For DTSACl, these calculations can help to explain its stability, reactivity, and the nature of its interactions with other substances.

Periodic quantum chemical calculations have been used in the study of the synthesis of silanol-free nanosized MFI zeolites, where [3-(trimethoxysilyl)propyl]octadecyldimethylammonium chloride (TPOAC), another name for DTSACl, is used as a structure-directing agent. bohrium.com These calculations can provide insights into the non-covalent interactions between the QAC and the silicate (B1173343) species, which govern the zeolite's formation.

The reactivity of the trimethoxysilyl group in DTSACl is a key feature of its functionality. rsc.org This group can hydrolyze to form silanol (B1196071) groups, which can then condense with each other or react with hydroxyl groups on surfaces to form stable covalent bonds. Quantum chemical calculations can model these hydrolysis and condensation reactions, providing information on reaction energies and transition states. This is crucial for understanding how DTSACl covalently grafts onto surfaces to provide long-lasting antimicrobial properties. mdpi.com

Modeling of Sorption and Biodegradation Processes

Computational modeling is instrumental in predicting the sorption and biodegradation of DTSACl in the environment. These models help to assess its environmental fate and potential impact.

The adsorption of DTSACl onto various materials has been studied. For instance, research has investigated the grafting of DTSACl onto aluminosilicate (B74896) minerals like kaolinite, montmorillonite, and zeolite for the simultaneous adsorption of ammonium and nitrate. mdpi.com Such studies use models to understand how the QAC modifies the surface properties of these minerals and enhances their adsorption capacity for certain ions. The modification of saponite (B12675438) clay with N-[3-(trimethoxysilyl)propyl]ethylenediamine, a related silane (B1218182), has also been modeled to understand its use as an adsorbent for nickel from aqueous solutions. researchgate.net

The biodegradation of DTSACl is another area where modeling is applied. A study on the effect of 3-(trimethoxysilyl)-propyldimethyloctadecyl ammonium chloride (TMPAC) on the enzymatic degradation of cellulose (B213188) films showed that the antimicrobial agent could inhibit the activity of certain cellulases. nih.gov This suggests that the presence of DTSACl on surfaces could affect natural biodegradation processes. Modeling can help to predict the rate and extent of such inhibition.

| Process | Substrate | Key Finding | Reference |

|---|---|---|---|

| Sorption | Aluminosilicate Minerals | Grafting with DTSACl influences the adsorption of ammonium and nitrate. | mdpi.com |

| Sorption | Saponite Clay | Functionalization with a related silane enhances nickel adsorption. | researchgate.net |

| Biodegradation | Cellulose Film | DTSACl can inhibit the enzymatic activity of Trichoderma viride cellulase. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Functional Design

Structure-Activity Relationship (SAR) studies are crucial for designing new QACs with enhanced functionality and specific properties. SAR models correlate the chemical structure of a molecule with its biological activity or physical properties.

For DTSACl and related compounds, SAR is used to understand how variations in the alkyl chain length, the type of quaternary ammonium group, and the nature of the silane group affect their antimicrobial efficacy. europa.eu The U.S. Environmental Protection Agency (EPA) often uses SAR to assess the toxicological and ecological risks of related chemical substances. For example, the EPA has grouped DTSACl with other trimethoxysilyl QACs due to their similar use patterns and toxicological profiles. regulations.gov

The antimicrobial activity of DTSACl is attributed to the interaction of its positively charged nitrogen atom with the negatively charged cell membranes of microbes, leading to cell lysis. The long hydrophobic octadecyl chain enhances this activity by facilitating the compound's insertion into the cell membrane. SAR models can quantify these relationships, aiding in the design of more potent antimicrobial agents.

Predictive Modeling for Environmental Behavior and Fate

Predictive modeling plays a significant role in assessing the environmental behavior and fate of chemicals like DTSACl. europa.eu These models use the physicochemical properties of the compound to predict its distribution in different environmental compartments, such as water, soil, and air.

The European Chemicals Agency (ECHA) utilizes predictive models, such as the QSAR (Quantitative Structure-Activity Relationship) Toolbox, to estimate the ecotoxicological properties of substances. europa.eu For DTSACl, QSAR models have been used to predict its toxicity to aquatic organisms. For example, the 72-hour aquatic toxicity for Pseudokirchneriella subcapitata and the inhibition growth concentration for Tetrahymena pyriformis were estimated using such models. europa.eu

These predictive models are essential for regulatory purposes, helping to classify the environmental hazards of chemicals. Based on a combination of experimental and predicted data, DTSACl has been classified as hazardous to the aquatic environment. europa.eu The models consider factors like the compound's potential for bioaccumulation and its persistence in the environment.

| Organism | Endpoint | Predicted Value | Model/Source | Reference |

|---|---|---|---|---|

| Pseudokirchneriella subcapitata | EC50 (72h) | 13.547 mg/L | SSS QSAR Prediction Model, 2017 | europa.eu |

| Tetrahymena pyriformis | IGC50 | 66.943763733 mg/L | QSAR Toolbox version 3.4 | europa.eu |

| Lepomis macrochirus (Bluegill) | LC50 (96h) | 0.51 mg/L | ECOTOX database, 2017 | europa.eu |

Table of Compound Names

| Abbreviation/Common Name | Systematic Name |

|---|---|

| DTSACl, DMOAP, TPOAC | Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride |

| - | 3'-O-Benzoyl-P-(4-chlorophenyl)thymidylyl-(5'→3')-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-(2-methyl-1-oxopropyl)guanosine |

| TMPAC | 3-(trimethoxysilyl)-propyldimethyloctadecyl ammonium chloride |

| - | N-[3-(Trimethoxysilyl)propyl]ethylenediamine |

Future Research Directions and Emerging Trends in Quaternary Ammonium Compound Science

Interdisciplinary Research Opportunities

The study of quaternary ammonium (B1175870) compounds (QACs) is inherently interdisciplinary, requiring expertise from various scientific fields to fully understand their properties, applications, and environmental impact. unist.hr The complex interactions of QACs with biological systems and the environment necessitate a collaborative approach.

Interdisciplinary research opportunities in QAC science are expanding, with a growing need for projects that bridge the gap between chemistry, microbiology, environmental science, and toxicology. unist.hracs.org For instance, the development of new QACs with improved antimicrobial efficacy and reduced environmental persistence requires the combined expertise of synthetic chemists and microbiologists to design and test novel molecular architectures. mdpi.com Furthermore, understanding the fate and transport of QACs in the environment is a key area of research for environmental scientists and analytical chemists. ruhr-uni-bochum.de

A critical area for interdisciplinary collaboration is the investigation of antimicrobial resistance mechanisms associated with QACs. unist.hr This requires the expertise of molecular biologists to identify and characterize resistance genes, as well as public health researchers to understand the implications for human health. The rise of multi-drug resistant organisms has spurred research into the relationship between QAC exposure and the development of antibiotic resistance. ruhr-uni-bochum.de

The following table summarizes key areas for interdisciplinary research in QAC science:

| Research Area | Contributing Disciplines | Key Research Questions |

| Novel QAC Synthesis and Characterization | Organic Chemistry, Medicinal Chemistry, Analytical Chemistry | How can we design and synthesize new QACs with enhanced bioactivity and targeted specificity? What are the most effective methods for purifying and characterizing these new compounds? |

| Antimicrobial Mechanisms and Resistance | Microbiology, Molecular Biology, Biochemistry | What are the precise molecular mechanisms by which QACs exert their antimicrobial effects? How do microorganisms develop resistance to QACs, and how can this be overcome? |

| Environmental Fate and Ecotoxicology | Environmental Science, Toxicology, Geology | What is the persistence and mobility of QACs in different environmental compartments? What are the long-term ecological effects of QAC exposure on non-target organisms? |

| Biomedical and Industrial Applications | Materials Science, Bioengineering, Chemical Engineering | How can QACs be incorporated into new materials to create antimicrobial surfaces and medical devices? What are the most effective and safe applications of QACs in industrial processes? |

Innovations in Sustainable Synthesis and Application

The widespread use of QACs has raised concerns about their environmental impact, leading to a growing demand for more sustainable alternatives. Research in this area is focused on the development of "green" QACs that are derived from renewable resources and are readily biodegradable. nih.gov

One promising approach is the use of natural products as starting materials for the synthesis of new QACs. For example, researchers have explored the use of amino acids, sugars, and fatty acids to create biodegradable QACs with low environmental toxicity. mdpi.com These bio-based QACs often exhibit comparable or even superior antimicrobial activity to their synthetic counterparts.

In addition to the use of renewable feedstocks, there is also a focus on developing more sustainable synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. The principles of green chemistry are increasingly being applied to the synthesis of QACs to create more environmentally friendly processes. nih.gov

The following table highlights some of the key innovations in the sustainable synthesis and application of QACs:

| Innovation | Description | Potential Benefits |

| Bio-based QACs | Synthesis of QACs from renewable resources such as plant oils, sugars, and amino acids. | Reduced reliance on fossil fuels, improved biodegradability, and potentially lower toxicity. |

| Green Synthetic Methods | Application of green chemistry principles to the synthesis of QACs, including the use of environmentally benign solvents and catalysts. | Reduced waste generation, lower energy consumption, and improved process safety. |

| Cleavable QACs | Design of QACs with built-in "weak links" that allow them to break down into less harmful substances after use. | Enhanced biodegradability and reduced environmental persistence. |

| Antimicrobial Polymers and Surfaces | Incorporation of QACs into polymers and coatings to create materials with long-lasting antimicrobial properties. nih.gov | Reduced leaching of QACs into the environment and more targeted antimicrobial activity. |

Advancements in Environmental Remediation Technologies

The extensive use of QACs in a wide range of consumer and industrial products has led to their detection in various environmental compartments, including wastewater, surface water, and soil. mdpi.comresearchgate.net Due to their potential for bioaccumulation and toxicity to aquatic organisms, there is a growing need for effective technologies to remove QACs from the environment. acs.org

Several remediation technologies are being investigated for their ability to degrade or remove QACs from contaminated water and soil. These can be broadly categorized into biological, chemical, and physical methods. mdpi.com

Biological remediation utilizes microorganisms to break down QACs into less harmful substances. This can be an effective and environmentally friendly approach, but the efficiency of biodegradation can be influenced by factors such as the chemical structure of the QAC and the presence of other contaminants. researchgate.net

Chemical remediation methods, such as advanced oxidation processes (AOPs), use powerful oxidizing agents to degrade QACs. AOPs can be highly effective at destroying a wide range of organic pollutants, but they can also be energy-intensive and may produce unwanted byproducts. mdpi.com

Physical remediation techniques, such as adsorption and membrane filtration, physically remove QACs from water. Activated carbon is a commonly used adsorbent for the removal of organic contaminants, including some QACs. oup.com

The following table provides an overview of different environmental remediation technologies for QACs:

| Remediation Technology | Mechanism | Advantages | Disadvantages |

| Biodegradation | Microbial breakdown of QACs. | Environmentally friendly, potentially low cost. | Can be slow, may not be effective for all QACs. |

| Advanced Oxidation Processes (AOPs) | Degradation of QACs by highly reactive radicals. | Rapid and effective for a wide range of QACs. | High energy consumption, potential for byproduct formation. |

| Adsorption | Physical removal of QACs onto a solid material. | Simple and effective for certain QACs. | Adsorbent regeneration can be costly, disposal of spent adsorbent. |

| Membrane Filtration | Separation of QACs from water using a semi-permeable membrane. | High removal efficiency. | Membrane fouling, high operating pressure may be required. |

Computational Chemistry as a Predictive Tool for Novel Quaternary Ammonium Compounds

Computational chemistry has emerged as a powerful tool in the design and development of new QACs with improved properties. nih.gov By using computer models to simulate the behavior of molecules, researchers can predict the antimicrobial activity, toxicity, and other important properties of novel QACs before they are synthesized in the laboratory. This can significantly accelerate the discovery process and reduce the costs associated with experimental research. nih.gov

One of the key applications of computational chemistry in QAC research is the use of quantitative structure-activity relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. By developing QSAR models for QACs, researchers can identify the key structural features that are responsible for their antimicrobial effects. This information can then be used to design new QACs with enhanced potency.

Molecular docking is another computational technique that is widely used in QAC research. Molecular docking simulations can predict how a QAC will bind to its target site in a microorganism, such as the cell membrane or a specific enzyme. This can provide valuable insights into the mechanism of action of QACs and can help to guide the design of new compounds with improved target specificity.

The use of computational chemistry is not limited to predicting the biological activity of QACs. It can also be used to predict their physicochemical properties, such as solubility and stability, as well as their potential for environmental persistence and toxicity. This information is crucial for the development of safe and effective QACs that have a minimal impact on the environment.

Integration of Artificial Intelligence and Machine Learning in QAC Research

In the context of QAC research, AI and ML can be used to:

Accelerate the discovery of new QACs: Machine learning algorithms can be trained on large databases of chemical structures and their corresponding antimicrobial activities to predict the potency of new, unsynthesized compounds. hrpub.org This can help to prioritize the synthesis of the most promising candidates, saving time and resources.

Optimize the properties of existing QACs: AI can be used to explore the vast chemical space around a known QAC to identify modifications that could improve its efficacy, reduce its toxicity, or enhance its biodegradability.

Personalize QAC-based treatments: In the future, AI could be used to analyze the specific microbial profile of an infection and recommend the most effective QAC-based disinfectant or treatment.

Monitor and predict antimicrobial resistance: By analyzing data on QAC usage and the prevalence of resistance genes, machine learning models could be developed to predict the emergence and spread of QAC-resistant microorganisms.

The integration of AI and ML in QAC research is still in its early stages, but it holds immense promise for the future. As more data becomes available and as AI algorithms become more sophisticated, we can expect to see a new generation of QACs that are more effective, safer, and more sustainable.

The following table outlines some of the potential applications of AI and ML in QAC research:

| Application Area | AI/ML Technique | Potential Impact |

| Drug Discovery | Deep Learning, Generative Models | Rapid identification of novel QACs with high antimicrobial activity and low toxicity. |

| Materials Science | Bayesian Optimization, Reinforcement Learning | Design of new materials with optimized antimicrobial properties for specific applications. |

| Environmental Science | Predictive Modeling, Anomaly Detection | Improved prediction of the environmental fate of QACs and early detection of contamination events. |

| Public Health | Natural Language Processing, Network Analysis | Enhanced surveillance of antimicrobial resistance and a better understanding of the factors driving its spread. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.